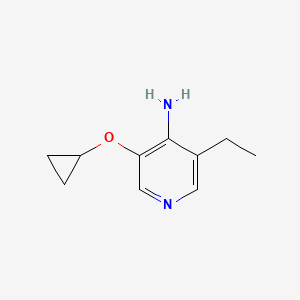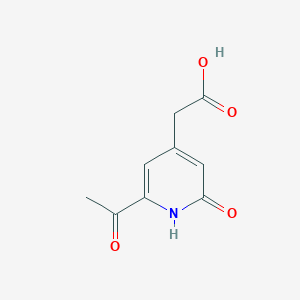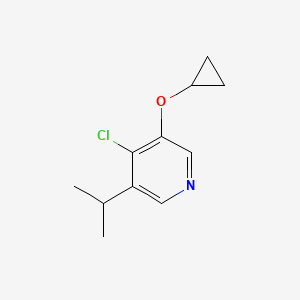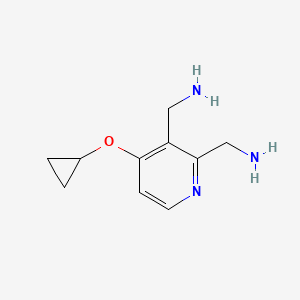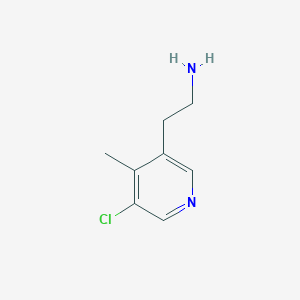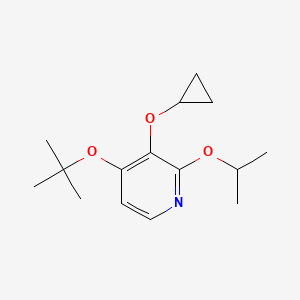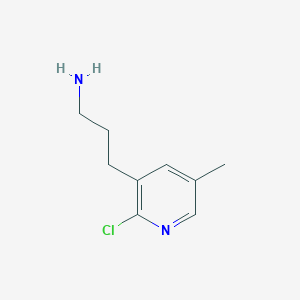
3-(2-Chloro-5-methylpyridin-3-YL)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chloro-5-methylpyridin-3-YL)propan-1-amine is an organic compound that belongs to the class of halogenated heterocycles It is characterized by the presence of a pyridine ring substituted with a chlorine atom and a methyl group, along with a propan-1-amine side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-5-methylpyridin-3-YL)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-5-methylpyridine.
Alkylation: The pyridine derivative undergoes alkylation with a suitable alkylating agent, such as 3-bromopropan-1-amine, under basic conditions to introduce the propan-1-amine side chain.
Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Chloro-5-methylpyridin-3-YL)propan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new amine derivative, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
3-(2-Chloro-5-methylpyridin-3-YL)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(2-Chloro-5-methylpyridin-3-YL)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methyl groups on the pyridine ring can influence the compound’s binding affinity and selectivity. The propan-1-amine side chain can also play a role in its activity by interacting with specific sites on the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol: This compound has a similar structure but with a prop-2-yn-1-ol side chain instead of propan-1-amine.
2-Chloro-5-methylpyridin-3-amine: This compound lacks the propan-1-amine side chain and has an amine group directly attached to the pyridine ring.
Uniqueness
3-(2-Chloro-5-methylpyridin-3-YL)propan-1-amine is unique due to its specific substitution pattern and side chain, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H13ClN2 |
|---|---|
Poids moléculaire |
184.66 g/mol |
Nom IUPAC |
3-(2-chloro-5-methylpyridin-3-yl)propan-1-amine |
InChI |
InChI=1S/C9H13ClN2/c1-7-5-8(3-2-4-11)9(10)12-6-7/h5-6H,2-4,11H2,1H3 |
Clé InChI |
HAUCMHMUZGZTEX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(N=C1)Cl)CCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



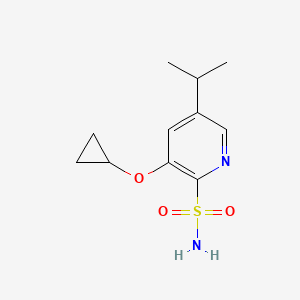
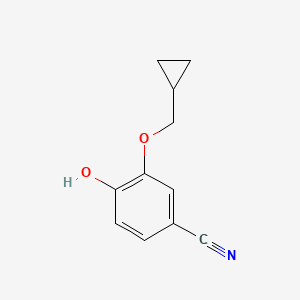

![1-[3-Chloro-2-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14836009.png)
